molecular formula C8H9FO5S B13566282 3,4-Dimethoxyphenylfluoranesulfonate

3,4-Dimethoxyphenylfluoranesulfonate

Katalognummer: B13566282
Molekulargewicht: 236.22 g/mol
InChI-Schlüssel: RQNFAMKSWYOZSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethoxyphenylfluoranesulfonate is an organic compound characterized by the presence of methoxy groups attached to a phenyl ring, along with a fluoranesulfonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxyphenylfluoranesulfonate typically involves the reaction of 3,4-dimethoxyphenol with fluoranesulfonic acid under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for temperature control and reagent addition ensures consistent product quality and yield. Additionally, the recycling of solvents and reagents can be implemented to reduce production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethoxyphenylfluoranesulfonate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The fluoranesulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at elevated temperatures.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,4-Dimethoxyphenylfluoranesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3,4-Dimethoxyphenylfluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dimethoxyphenylsulfonate: Lacks the fluorane group but shares similar methoxy substitution.

    3,4-Dimethoxybenzenesulfonate: Similar structure but with a benzene ring instead of a phenyl ring.

    3,4-Dimethoxyphenylfluoranesulfonamide: Contains an amide group instead of a sulfonate group.

Uniqueness

3,4-Dimethoxyphenylfluoranesulfonate is unique due to the presence of both methoxy and fluoranesulfonate groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Eigenschaften

Molekularformel

C8H9FO5S

Molekulargewicht

236.22 g/mol

IUPAC-Name

4-fluorosulfonyloxy-1,2-dimethoxybenzene

InChI

InChI=1S/C8H9FO5S/c1-12-7-4-3-6(5-8(7)13-2)14-15(9,10)11/h3-5H,1-2H3

InChI-Schlüssel

RQNFAMKSWYOZSJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)OS(=O)(=O)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.